molecular formula C3H5N5O2 B12921945 (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid

(S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid

Katalognummer: B12921945
Molekulargewicht: 143.10 g/mol
InChI-Schlüssel: UKBRUIZWQZHXFL-SFOWXEAESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their unique chemical properties and are often used as bioisosteres for carboxylic acids in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid typically involves the reaction of an appropriate precursor with sodium azide under specific conditions. One common method involves the use of nitriles, which react with sodium azide in the presence of a catalyst such as zinc salts . The reaction is usually carried out in an aqueous medium, and the product is isolated through standard purification techniques.

Industrial Production Methods: Industrial production of tetrazole derivatives, including this compound, often employs scalable methods such as microwave-assisted synthesis. This method allows for the rapid and efficient conversion of nitriles to tetrazoles under controlled conditions . The use of environmentally benign catalysts and solvents is also a key consideration in industrial processes to ensure sustainability and safety.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various functional groups into the tetrazole ring .

Wirkmechanismus

The mechanism of action of (S)-2-Amino-2-(1H-tetrazol-5-yl)acetic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner . This interaction can inhibit or activate various biochemical pathways, depending on the specific target. For example, tetrazole derivatives have been shown to inhibit enzymes like cytochrome P450, which plays a role in drug metabolism .

Eigenschaften

Molekularformel

C3H5N5O2

Molekulargewicht

143.10 g/mol

IUPAC-Name

(2S)-2-amino-2-(2H-tetrazol-5-yl)acetic acid

InChI

InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8)/t1-/m0/s1

InChI-Schlüssel

UKBRUIZWQZHXFL-SFOWXEAESA-N

Isomerische SMILES

C1(=NNN=N1)[C@@H](C(=O)O)N

Kanonische SMILES

C1(=NNN=N1)C(C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.